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Compound of Interest

Compound Name: BRD0705

Cat. No.: B2589819 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BRD0705 is a potent and orally active inhibitor of Glycogen Synthase Kinase 3α (GSK3α) with

notable paralog selectivity. This guide provides a comprehensive comparison of BRD0705's

performance against other kinases, supported by experimental data, to inform research and

drug development decisions.

Quantitative Kinase Selectivity Profile
BRD0705 demonstrates a high degree of selectivity for GSK3α over its close homolog GSK3β

and a broader panel of human kinases. The following table summarizes the inhibitory activity of

BRD0705 against key kinases.

Kinase Target IC50 (nM)
Selectivity vs. GSK3α
(fold)

GSK3α 66 1

GSK3β 515 8-fold less sensitive

CDK2 6,870 104-fold less sensitive

CDK5 9,200 139-fold less sensitive

CDK3 9,740 148-fold less sensitive
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Data compiled from multiple sources.[1][2][3]

BRD0705 was profiled against a panel of 311 different kinases and demonstrated excellent

overall selectivity.[1][3][4] The most potently inhibited off-target kinases belong to the Cyclin-

Dependent Kinase (CDK) family, yet they are still inhibited with significantly lower potency

compared to GSK3α.[1][3][4]

Experimental Protocols
The selectivity of BRD0705 was determined using rigorous biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)
Principle: A motility-shift microfluidic assay was utilized to measure the phosphorylation of a

synthetic substrate by purified GSK3α and GSK3β enzymes. The IC50 values were determined

at the Km of ATP.

Methodology:

Purified recombinant GSK3α or GSK3β enzyme was incubated with a synthetic peptide

substrate and ATP.

BRD0705 was added in a 12-point dose-response curve, typically starting at a high

concentration (e.g., 33.3 μM) with 3-fold serial dilutions.

The reaction mixture was introduced into a microfluidic device where the phosphorylated and

unphosphorylated substrates were separated based on their electrophoretic mobility.

The extent of phosphorylation was quantified, and IC50 values were calculated by fitting the

data to a dose-response curve.[4]

Cellular Target Engagement Assay
Principle: A Bioluminescence Resonance Energy Transfer (BRET) assay was employed in

intact cells to measure the binding affinity (Kd) of BRD0705 to GSK3α.

Methodology:
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HEK293 cells were engineered to express GSK3α fused to a BRET donor protein and a

fluorescent tracer that binds to the ATP pocket of the kinase.

BRD0705 was added to the cells, where it competes with the tracer for binding to GSK3α.

The displacement of the tracer by BRD0705 leads to a decrease in the BRET signal.

The Kd was determined by measuring the concentration of BRD0705 required to displace

50% of the tracer. In this cellular context, BRD0705 demonstrated a Kd of 4.8 μM for GSK3α.

[1][4]

Visualizing Experimental Workflow and Signaling
Pathway
To further clarify the experimental process and the biological context of BRD0705's action, the

following diagrams are provided.
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Caption: Workflow for determining kinase IC50 values using a motility-shift microfluidic assay.

Caption: Simplified signaling pathway showing the selective inhibition of GSK3α by BRD0705.

Conclusion
BRD0705 is a highly selective inhibitor of GSK3α. Its selectivity has been rigorously

characterized using biochemical and cell-based assays. A key advantage of BRD0705 is its

ability to inhibit GSK3α without significantly affecting GSK3β, thereby avoiding the stabilization

of β-catenin, a potential concern for pan-GSK3 inhibitors.[4][5] This paralog-selective profile
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makes BRD0705 a valuable tool for studying the specific roles of GSK3α in normal physiology

and in diseases such as acute myeloid leukemia (AML).[1][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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